molecular formula C20H16O7 B147094 Genkdaphine CAS No. 139402-21-4

Genkdaphine

Cat. No. B147094
M. Wt: 368.3 g/mol
InChI Key: SGWLAVZUOVBYOW-QTXLCTLRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Genkdaphine is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science.

Scientific Research Applications

  • Pharmacokinetic Modeling in Neonates : A study by Hahn et al. (2018) discusses the impact of genetic variations on morphine disposition in critically ill neonates. This research could be relevant if Genkdaphine has similar pharmacokinetic properties or is used in similar patient populations.

  • Chemical Interventions for Opioid Crisis : The study by Olson et al. (2018) highlights the role of chemical sciences in addressing the opioid crisis, including advances in overdose reversal and pain management. This could be pertinent if Genkdaphine is involved in pain management or opioid-related treatments.

  • Genistein and Liver Damage in Mice : Research by Salahshoor et al. (2018) on the effects of genistein against morphine-induced liver damage in mice could be relevant if Genkdaphine has similar properties or applications.

  • Buprenorphine in Clinical Trials : A study by Ling et al. (2010) discusses the use of buprenorphine, a mu-opioid partial agonist, in treating opioid dependence. Insights from this research might be applicable if Genkdaphine is used in similar contexts.

  • Drug Discovery and Pharmacogenetics : Drews' (2000) research provides a historical perspective on drug discovery, which could be relevant in understanding the development and application of new compounds like Genkdaphine.

properties

CAS RN

139402-21-4

Product Name

Genkdaphine

Molecular Formula

C20H16O7

Molecular Weight

368.3 g/mol

IUPAC Name

(3R,3aR,6R,6aS)-6-(1,3-benzodioxol-4-yl)-3-(1,3-benzodioxol-5-yl)-3,3a,6,6a-tetrahydro-1H-furo[3,4-c]furan-4-one

InChI

InChI=1S/C20H16O7/c21-20-16-12(18(27-20)11-2-1-3-14-19(11)26-9-24-14)7-22-17(16)10-4-5-13-15(6-10)25-8-23-13/h1-6,12,16-18H,7-9H2/t12-,16-,17+,18+/m1/s1

InChI Key

SGWLAVZUOVBYOW-QTXLCTLRSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H](O1)C3=CC4=C(C=C3)OCO4)C(=O)O[C@H]2C5=C6C(=CC=C5)OCO6

SMILES

C1C2C(C(O1)C3=CC4=C(C=C3)OCO4)C(=O)OC2C5=C6C(=CC=C5)OCO6

Canonical SMILES

C1C2C(C(O1)C3=CC4=C(C=C3)OCO4)C(=O)OC2C5=C6C(=CC=C5)OCO6

Other CAS RN

139402-21-4

synonyms

4-oxo-2,6-bis(3',4'-methylenedioxyphenyl)-3,7-dioxabicyclo(3.3.0)octane
4-oxosesamin
genkdaphine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Genkdaphine
Reactant of Route 2
Genkdaphine
Reactant of Route 3
Genkdaphine
Reactant of Route 4
Genkdaphine
Reactant of Route 5
Genkdaphine
Reactant of Route 6
Genkdaphine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.